molecular formula C7H4BrNO3 B1297750 4-Bromo-2-nitrobenzaldehyde CAS No. 5551-12-2

4-Bromo-2-nitrobenzaldehyde

Cat. No.: B1297750
CAS No.: 5551-12-2
M. Wt: 230.02 g/mol
InChI Key: GSXUXSXBEUJRAJ-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H4BrNO3 and its molecular weight is 230.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bromination and Synthesis Techniques

  • Selective Bromination : The bromination of 2-nitrobenzaldehyde, using N-bromosuccinimide (NBS) or NaBr-NaIO4 in sulfuric acid, was studied. Contrary to previous reports, the reaction did not exclusively yield 4-bromo-2-nitrobenzaldehyde, but rather a variety of mono- and dibrominated isomers (Cummings & Söderberg, 2014).
  • Regioselective Synthesis : A method involving phenyllithium with 2,5-dibromo-1-nitrobenzene in tetrahydrofuran at -105°C led to the synthesis of this compound with high regioselectivity and a yield of 92% (Voss & Gerlach, 1989).

Chemical Reactions and Properties

  • Condensation Reactions : The compound has been used in condensation reactions to form various benzohydrazide derivatives, demonstrating its versatility in organic synthesis (Zhang et al., 2009).
  • Catalytic Ozonation : Studies on the degradation of 4-nitrobenzaldehyde (4-NBA) through single and catalytic ozonation processes have been conducted. These studies help in understanding the pollutant removal processes and the role of catalysts like carbon nanotubes in such reactions (Santos et al., 2020).

Applications in Material and Pharmaceutical Fields

  • Green Synthesis : The compound's derivatives have shown potential as urease inhibitors, with implications for both medical and agricultural applications. This showcases the potential of this compound in the development of new bioactive compounds (Zulfiqar et al., 2020).
  • Pharmaceutical Analysis : Its derivatives have been used in analytical methods, such as high-performance liquid chromatography (HPLC), to detect and control genotoxic impurities in drug substances (Luo et al., 2018).

Safety and Hazards

4-Bromo-2-nitrobenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation and is very toxic to aquatic life . Precautionary measures include avoiding release to the environment, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of desired products. For instance, it is involved in the synthesis of Tyrian Purple, a historically significant dye, through a series of reactions that include Claisen condensation and oxidative coupling . The interactions of this compound with enzymes and proteins are primarily based on its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to undergo nucleophilic substitution reactions, where it reacts with nucleophiles such as amines or thiols on biomolecules . This can result in the formation of covalent bonds between this compound and the biomolecule, leading to changes in the structure and function of the biomolecule. Additionally, this compound can act as an inhibitor or activator of enzymes, depending on the nature of the interaction and the specific enzyme involved .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are influenced by various factors, including temperature, pH, and the presence of other reactive species. In in vitro studies, this compound has been shown to degrade over time, leading to a decrease in its activity and effectiveness . In in vivo studies, long-term exposure to this compound can result in cumulative effects on cellular function, including potential toxicity at higher concentrations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold dose above which this compound can cause significant changes in cellular metabolism and gene expression . High doses can also lead to oxidative stress and damage to cellular components, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other compounds. One of the key pathways involves its reduction to 4-bromo-2-nitrobenzyl alcohol, which can then undergo further reactions to form other products . The presence of the nitro and bromine substituents on the benzene ring influences the reactivity and specificity of these metabolic pathways, affecting the overall metabolic flux and the levels of metabolites produced.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . For example, this compound may be transported into the cell via specific membrane transporters and then bind to intracellular proteins that facilitate its distribution to target sites. The efficiency of these transport and distribution processes can impact the overall effectiveness of this compound in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. The specific localization and activity of this compound within the cell are critical for its role in biochemical reactions and cellular processes.

Properties

IUPAC Name

4-bromo-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXUXSXBEUJRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920135
Record name 4-Bromo-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908334-04-3, 5551-12-2
Record name 4-Bromo-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitrobenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of sodium periodate (298 g, 1.40 mol) in THF—H2O (4 L, 1:1) at 0° C. was added (E)-1-(4-bromo-2-nitrostyryl)pyrrolidine (138 g, 464 mmol). The mixture was stirred for 15 h and then filtered to remove solid precipitates. The aqueous layer from the filtrate was separated and extracted with EtOAc (4×200 mL). The combined organic layers were washed with H2O (2×200 mL), dried over MgSO4, filtered, and concentrated under reduced pressure to give the crude product that was purified by silica gel flash column chromatography (5% EtOAc in hexanes) to afford 91 g (86%) of 4-bromo-2-nitrobenzaldehyde.
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298 g
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138 g
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4 L
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Synthesis routes and methods II

Procedure details

To a solution of crude (E)-2-(4-bromo-2-nitrophenyl)-N,N-dimethylethenamine (35.5 g, 131 mmol) in THF (300 mL) and pH 7.2 phosphate buffer (300 mL) was added NaIO4 (56.0 g, 262 mmol). The solids were removed and the filter cake was washed with EtOAc (200 mL). The filtrate was washed with brine (2×100 mL), dried and concentrated. The concentrate was purified via flash chromatography (5% EtOAc/hexanes to 10% EtOAc/hexanes) to provide 4-bromo-2-nitrobenzaldehyde (8.41 g, 28% yield).
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35.5 g
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reactant
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NaIO4
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56 g
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300 mL
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300 mL
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solvent
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Synthesis routes and methods III

Procedure details

Manganese (IV) oxide (4 eq) was added to a 0.18M solution of (4-bromo-2-nitrophenyl)methanol in dichloromethane. The suspension was stirred at ambient temperature under Argon for 12 h. The reaction mixture was filtered through celite and filter cake was washed with dichloromethane. The combined filtrate was concentrated to give brown color solid in 78% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a simple and regioselective synthesis method for 4-Bromo-2-nitrobenzaldehyde?

A1: A highly regioselective synthesis of this compound utilizes a bromine/lithium exchange reaction. [] Starting with 2,5-Dibromo-1-nitrobenzene, reaction with phenyllithium at low temperature (-105°C) in tetrahydrofuran selectively forms the lithiated intermediate at the 2-position. Subsequent reaction with dimethylformamide yields this compound with excellent yield (92%). Notably, the isomeric 5-Bromo-2-nitrobenzaldehyde is not observed, highlighting the high regioselectivity of this approach. []

Q2: Can this compound be synthesized via direct bromination of 2-Nitrobenzaldehyde?

A2: While literature suggests the use of N-bromosuccinimide (NBS) or NaBr-NaIO4 in sulfuric acid for selective bromination of 2-Nitrobenzaldehyde to yield this compound, re-examination of these procedures revealed limitations. [] Reactions using NBS resulted in a mixture of mono- and dibrominated isomers instead of a single desired product. [] Furthermore, attempts to utilize NaBr-NaIO4 under the reported conditions failed to yield any product. [] These findings highlight the challenges associated with direct bromination and underscore the effectiveness of the bromine/lithium exchange method for selective synthesis.

Q3: What is a significant application of this compound in organic synthesis?

A3: this compound serves as a valuable precursor for synthesizing 6,6′-Dibromoindigo, also known as Tyrian purple, a historically significant dye. [] The synthesis involves a condensation reaction between this compound and nitromethane, providing a facile route to this valuable compound. [] This highlights the utility of this compound as a building block in organic synthesis.

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